2-fluoro-N-methyl-N-nitrosoaniline
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Overview
Description
2-fluoro-N-methyl-N-nitrosoaniline is an organic compound with the molecular formula C7H7FN2O It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a nitroso group, and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-N-nitrosoaniline typically involves the nitrosation of 2-fluoro-N-methylaniline. The reaction is carried out by treating 2-fluoro-N-methylaniline with nitrous acid (HNO2) under acidic conditions. The nitrous acid is usually generated in situ by reacting sodium nitrite (NaNO2) with a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows:
2-fluoro-N-methylaniline+HNO2→this compound+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-methyl-N-nitrosoaniline undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-N-methyl-N-nitroaniline.
Reduction: 2-fluoro-N-methyl-aniline.
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-N-methyl-N-nitrosoaniline when hydroxide ions are used.
Scientific Research Applications
2-fluoro-N-methyl-N-nitrosoaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical studies to investigate the effects of nitroso compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methyl-N-nitrosoaniline involves its interaction with biological molecules through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methyl-N-nitrosoaniline: Similar structure but with the fluorine atom at the para position.
2-fluoro-N-methylaniline: Lacks the nitroso group.
4-fluoro-N,N-dimethyl-2-nitroaniline: Contains a nitro group instead of a nitroso group and an additional methyl group on the nitrogen.
Uniqueness
2-fluoro-N-methyl-N-nitrosoaniline is unique due to the presence of both a fluorine atom and a nitroso group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological molecules and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1978-27-4 |
---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
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